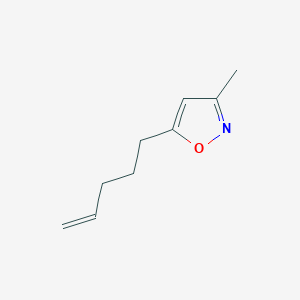
3-Methyl-5-pent-4-enyl-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-pent-4-enyl-1,2-oxazole is a chemical compound that belongs to the oxazole family. It is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. This compound has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications in various fields.
Mechanism Of Action
The mechanism of action of 3-Methyl-5-pent-4-enyl-1,2-oxazole is not well understood. However, studies have suggested that this compound may work by inhibiting the growth and proliferation of fungal and bacterial cells.
Biochemical And Physiological Effects
Several studies have investigated the biochemical and physiological effects of 3-Methyl-5-pent-4-enyl-1,2-oxazole. It has been shown to exhibit potent antifungal activity against various fungal strains, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. Additionally, this compound has been shown to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Advantages And Limitations For Lab Experiments
One of the significant advantages of using 3-Methyl-5-pent-4-enyl-1,2-oxazole in lab experiments is its potent antifungal and antibacterial activities. This makes it a potential candidate for the development of new drugs. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its widespread use in the laboratory.
Future Directions
Several future directions can be explored in the field of scientific research related to 3-Methyl-5-pent-4-enyl-1,2-oxazole. One of the potential directions is the development of new drugs based on the chemical structure of this compound. Additionally, further studies can be conducted to investigate the mechanism of action of this compound and its potential applications in various fields of scientific research.
Synthesis Methods
The synthesis of 3-Methyl-5-pent-4-enyl-1,2-oxazole can be achieved through several methods. One of the commonly used methods is the reaction of 3-methyl-2-buten-1-ol and ethyl oxalate in the presence of a base catalyst. This reaction leads to the formation of 3-Methyl-5-pent-4-enyl-1,2-oxazole in good yields.
Scientific Research Applications
3-Methyl-5-pent-4-enyl-1,2-oxazole has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound exhibits potent antifungal and antibacterial activities, making it a potential candidate for the development of new drugs.
properties
CAS RN |
130628-71-6 |
|---|---|
Product Name |
3-Methyl-5-pent-4-enyl-1,2-oxazole |
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
3-methyl-5-pent-4-enyl-1,2-oxazole |
InChI |
InChI=1S/C9H13NO/c1-3-4-5-6-9-7-8(2)10-11-9/h3,7H,1,4-6H2,2H3 |
InChI Key |
NNNBCOJAYCVWRU-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)CCCC=C |
Canonical SMILES |
CC1=NOC(=C1)CCCC=C |
synonyms |
Isoxazole, 3-methyl-5-(4-pentenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



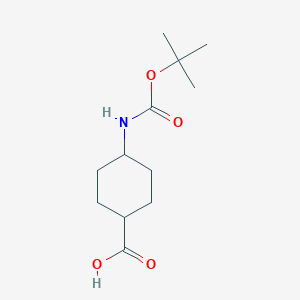
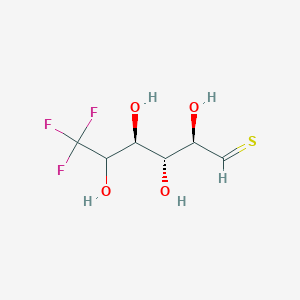
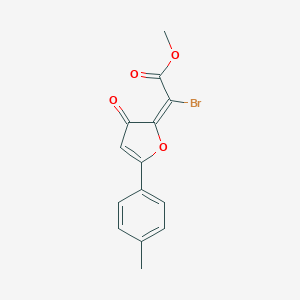
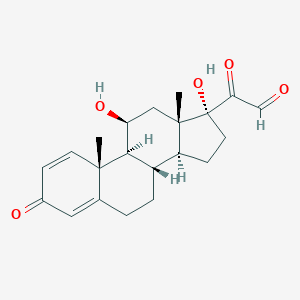
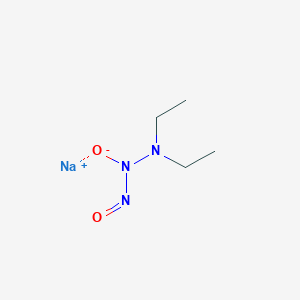
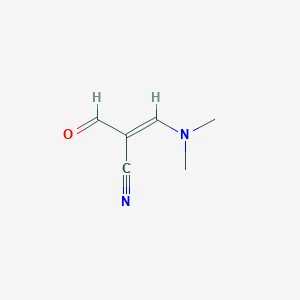
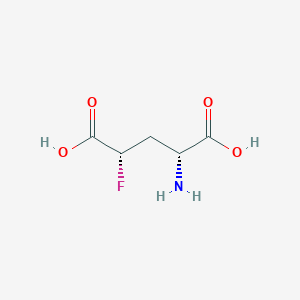
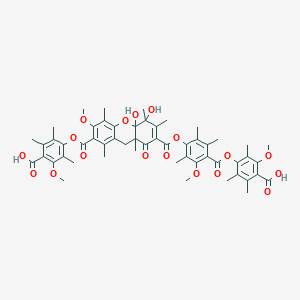
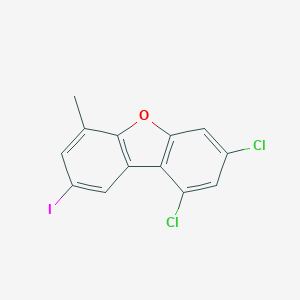
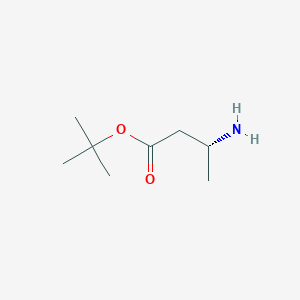
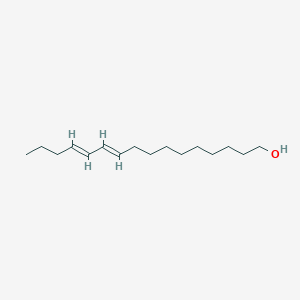
![(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B138262.png)
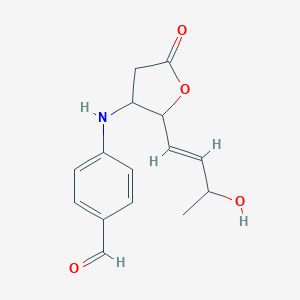
![(1Z)-1-[(1S,5S,7R,8R)-6,6,8-Trimethyl-2-tricyclo[5.3.1.01,5]undecanylidene]propan-2-one](/img/structure/B138265.png)